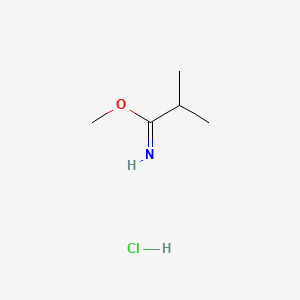
6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine
Descripción general
Descripción
6-(Chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine (6-CM-TD) is an organic compound composed of two nitrogen-containing rings and a chlorine atom. It is a versatile reagent used in numerous chemical syntheses and is an important component of several pharmaceuticals. 6-CM-TD is a colorless solid with a melting point of 64-66°C and a boiling point of 130-132°C. It is soluble in polar solvents such as water and alcohols, and it is also soluble in non-polar solvents such as benzene, toluene, and chloroform.
Aplicaciones Científicas De Investigación
Supramolecular Chemistry
6-(Chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine finds application in the field of supramolecular chemistry. Moral et al. (2010) discussed the synthesis of bistriazines, derived from the reaction of this compound, which show promising applications in this field. The bistriazines are noted for their potential in forming extended supramolecular polymers with intriguing fluorescence properties through complexation with cyanuric and barbituric acid derivatives (Moral et al., 2010).
Environmental Studies
In environmental studies, the triazine compound is often used as a reference in understanding the behavior of soil-applied herbicides. Baer and Calvet (1999) investigated the dissipation kinetics of several herbicides, including 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine, to assess their environmental impact (Baer & Calvet, 1999).
Microbial Degradation
The compound is also significant in studying microbial degradation of environmental contaminants. Mulbry (1994) explored the dechlorination of triazine compounds by a specific hydrolase from Rhodococcus corallinus, highlighting its role in bioremediation (Mulbry, 1994).
Synthesis of Novel Compounds
It serves as a precursor in synthesizing novel compounds. Liu et al. (2007) demonstrated a one-pot procedure for the preparation of N,6-disubstituted-1,3,5-triazine-2,4-diamines using 6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine (Liu, Lin, & Leftheris, 2007).
Energetic Polymers
Shastin et al. (2021) explored its use in creating energetic polymers, a field of significant interest in material science (Shastin, Petrov, Malkov, & Gavrishova, 2021).
Propiedades
IUPAC Name |
6-(chloromethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN5/c1-12(2)6-10-4(3-7)9-5(8)11-6/h3H2,1-2H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWUQLMRNQGYEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327789 | |
| Record name | 6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine | |
CAS RN |
21320-37-6 | |
| Record name | 6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



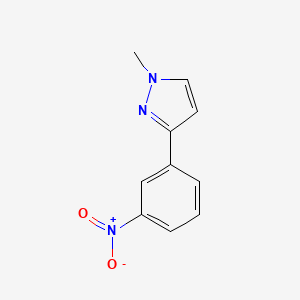

![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B1297118.png)
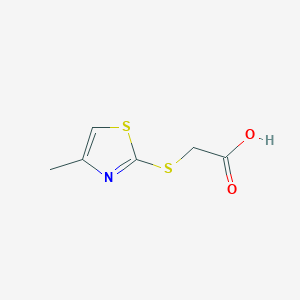
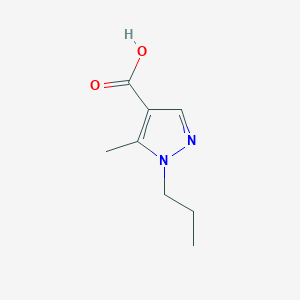
![3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1297142.png)

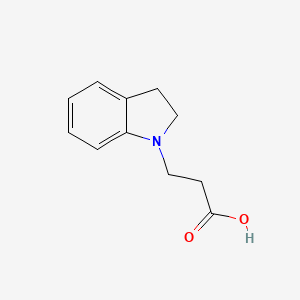
![4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid](/img/structure/B1297151.png)
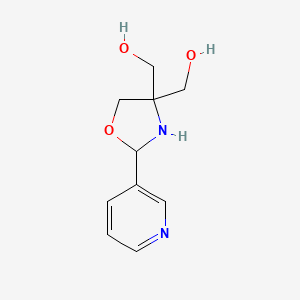

![4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid](/img/structure/B1297156.png)

